2-Amino-4-methylnicotinonitrile

CAS No.: 71493-76-0

Cat. No.: VC2036216

Molecular Formula: C7H7N3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71493-76-0 |

|---|---|

| Molecular Formula | C7H7N3 |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | 2-amino-4-methylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C7H7N3/c1-5-2-3-10-7(9)6(5)4-8/h2-3H,1H3,(H2,9,10) |

| Standard InChI Key | CHFXOUQUTBGLJY-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC=C1)N)C#N |

| Canonical SMILES | CC1=C(C(=NC=C1)N)C#N |

Introduction

Chemical Identity and Basic Properties

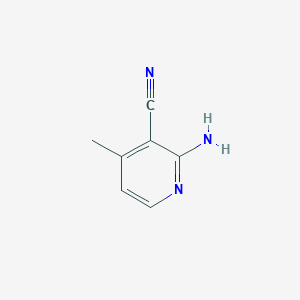

2-Amino-4-methylnicotinonitrile is a substituted nicotinonitrile with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol . It features a pyridine ring with three key functional groups: an amino group at position 2, a nitrile (cyano) group at position 3, and a methyl group at position 4 .

Identification Data

The compound is registered with several identifiers that facilitate its tracking in chemical databases and regulatory systems, as summarized in Table 1.

Table 1: Identification Parameters of 2-Amino-4-methylnicotinonitrile

| Parameter | Information |

|---|---|

| CAS Number | 71493-76-0 |

| IUPAC Name | 2-amino-4-methylpyridine-3-carbonitrile |

| Synonyms | 2-Amino-3-cyano-4-methylpyridine |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| InChIKey | CHFXOUQUTBGLJY-UHFFFAOYSA-N |

| SMILES Notation | CC1=C(C(=NC=C1)N)C#N |

| European Community (EC) Number | 832-627-8 |

Structural Characteristics

The compound's structure consists of a pyridine core with three functional substituents. The amino group at position 2 contributes to the compound's basicity and hydrogen bonding capabilities. The nitrile group at position 3 is a versatile functional group that can undergo various transformations, while the methyl group at position 4 can influence the electronic properties of the aromatic system .

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-4-methylnicotinonitrile determine its behavior in different environments and its potential applications in chemical processes.

Chemical Properties

The chemical reactivity of 2-Amino-4-methylnicotinonitrile is primarily dictated by its functional groups:

-

The amino group (-NH₂) at position 2 makes the compound weakly basic and provides a site for nucleophilic reactions, diazonium salt formation, and acylation .

-

The nitrile group (-C≡N) can undergo hydrolysis to form amides or carboxylic acids, reduction to form amines, and can participate in cycloaddition reactions .

-

The pyridine nitrogen contributes to the compound's basicity and can coordinate with metals or accept protons .

These functional groups make 2-Amino-4-methylnicotinonitrile a versatile building block for the synthesis of more complex molecules.

Synthesis Methods

The synthesis of 2-Amino-4-methylnicotinonitrile involves several organic chemistry techniques, with different approaches reported in the literature.

Semi-Continuous Synthesis of Related Compounds

Research has demonstrated the semi-continuous synthesis of 2-bromo-4-methylnicotinonitrile starting from acetone and malononitrile. This process utilizes solid Al₂O₃ and 3 Å molecular sieves columns and decreases the reaction time of enamine formation to minutes using dichloromethane under specific conditions .

The process involves:

-

A Knoevenagel reaction condensing malononitrile and acetone catalyzed by aluminum oxide to produce isopropylidenemalononitrile

-

Treatment with DMF-DMA in the presence of acetic anhydride to form an enamine intermediate

-

Treatment with HBr in acetic acid to produce 2-bromo-4-methylnicotinonitrile

Alternative Preparation Method

Another relevant synthetic pathway is described for 2-chloro-4-methyl nicotinonitrile, which could serve as a precursor for the amino derivative through amination. This two-step process involves:

-

Using (E)-4-(dimethylamine)-3-alkene-2-butanone and malononitrile as raw materials with catalysts (piperidines, Beta-alanine and their acetates) in solvents like methanol, toluene, or methyl tertiary butyl ether

-

Reacting the intermediate 2-cyano-5-(dimethylamine)-3-methyl-2,4-pentadienamide with phosphorus oxychloride and phosphorus pentachloride

This method has reported yields of up to 63% with 96% purity for the chloro derivative . Subsequent amination of the chlorinated product could potentially yield 2-Amino-4-methylnicotinonitrile.

| Hazard Statement | Description | Classification Ratio | Warning Category |

|---|---|---|---|

| H302 | Harmful if swallowed | 100% | Acute toxicity, oral |

| H312 | Harmful in contact with skin | 50% | Acute toxicity, dermal |

| H315 | Causes skin irritation | 100% | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | 100% | Serious eye damage/eye irritation |

| H332 | Harmful if inhaled | 50% | Acute toxicity, inhalation |

| H335 | May cause respiratory irritation | 100% | Specific target organ toxicity, single exposure |

This classification is based on aggregated information from companies reporting to the European Chemicals Agency (ECHA) C&L Inventory .

| Supplier | Catalog/Product Number | Available Quantities | Notes |

|---|---|---|---|

| Sigma-Aldrich/Ambeed | AMBH303C63F4 | 250 mg | Research grade |

| Apollo Scientific | OR17000 | 1g, 5g | Available for research |

| Synthonix | A14732 | 250mg, 1g, 5g, 10g | 95+% purity |

| BLD Pharm | Not specified | Various sizes | Research use only |

| ChemShuttle | Not specified | 5g, 10g | Typically in stock |

| Vulcanchem | VC2036216 | Not specified | Research use only |

Related Compounds and Derivatives

Several structurally related compounds appear in the scientific literature, providing context for understanding the chemistry and potential applications of 2-Amino-4-methylnicotinonitrile.

Structural Isomers and Analogs

Table 4: Selected Related Compounds and Derivatives

| Compound Name | CAS Number | Key Structural Difference |

|---|---|---|

| 4-Amino-2-methylnicotinonitrile | Not specified in results | Position of amino and methyl groups switched |

| 2-Amino-5-chloro-4-methylnicotinonitrile | 1305712-87-1 | Additional chloro substituent at position 5 |

| 2-Chloro-4-methylnicotinonitrile | Not specified in results | Chloro instead of amino at position 2 |

| 2-Bromo-4-methylnicotinonitrile | Not specified in results | Bromo instead of amino at position 2 |

| 6-Amino-2-chloro-4-methylnicotinonitrile | 51561-20-7 | Amino at position 6, chloro at position 2 |

Synthetic Relationships

The related compounds listed above may serve as synthetic precursors or be derived from 2-Amino-4-methylnicotinonitrile. For example:

-

2-Chloro-4-methylnicotinonitrile or 2-Bromo-4-methylnicotinonitrile could potentially be converted to 2-Amino-4-methylnicotinonitrile through nucleophilic aromatic substitution with ammonia or ammonium salts .

-

2-Amino-5-chloro-4-methylnicotinonitrile represents a chlorinated derivative that may exhibit different biological activity profiles due to the additional halogen .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume